An In-depth Technical Guide to the Physicochemical Properties of Caprylyl Pyrrolidone for Research
An In-depth Technical Guide to the Physicochemical Properties of Caprylyl Pyrrolidone for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caprylyl pyrrolidone, identified chemically as 1-octyl-2-pyrrolidone, is a versatile compound with significant applications in the pharmaceutical and cosmetic industries. Its unique amphiphilic structure, combining a polar pyrrolidone ring with a nonpolar octyl chain, imparts valuable surfactant and solubilizing properties. This technical guide provides a comprehensive overview of the core physicochemical properties of caprylyl pyrrolidone, offering detailed experimental protocols for their determination and exploring its mechanism of action as a skin penetration enhancer. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging the full potential of this compound in their work.
Physicochemical Properties of 1-Octyl-2-pyrrolidone
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following tables summarize the key quantitative data for 1-octyl-2-pyrrolidone.
Table 1: General and Chemical Properties
| Property | Value | Reference |
| Chemical Name | 1-Octyl-2-pyrrolidone | N/A |
| Synonyms | Caprylyl Pyrrolidone, N-Octyl-2-pyrrolidinone | N/A |
| Molecular Formula | C₁₂H₂₃NO | N/A |
| Molecular Weight | 197.32 g/mol | N/A |
| CAS Number | 2687-94-7 | N/A |
| IUPAC Name | 1-octylpyrrolidin-2-one | N/A |
Table 2: Physical and Thermodynamic Properties
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | N/A |
| Melting Point | -25 °C | N/A |
| Boiling Point | 170-172 °C at 15 mmHg | N/A |
| Density | 0.92 g/mL at 25 °C | N/A |
| Refractive Index | n20/D 1.465 | N/A |
| Water Solubility | 1.36 g/L at 20°C | N/A |
| logP (Octanol-Water Partition Coefficient) | 3.2 (Estimated) | N/A |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of physicochemical properties. The following sections provide step-by-step methodologies for determining key parameters of caprylyl pyrrolidone.
Determination of Octanol-Water Partition Coefficient (logP) - OECD 107 Shake Flask Method
The octanol-water partition coefficient is a critical parameter for predicting the lipophilicity and potential bioaccumulation of a substance. The shake flask method is a widely accepted technique for its determination.[1][2]
Principle: A solution of the test substance in a two-phase system of n-octanol and water is established. The system is allowed to reach equilibrium, and the concentration of the substance in each phase is measured to determine the partition coefficient.
Materials:
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1-Octyl-2-pyrrolidone (test substance)
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n-Octanol (analytical grade, saturated with water)
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Purified water (saturated with n-octanol)
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Centrifuge tubes with screw caps
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Mechanical shaker
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Centrifuge
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Analytical instrument for concentration measurement (e.g., GC, HPLC)
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Buffer solutions (if the substance is ionizable)
Procedure:
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Preparation of Solvents: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.
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Preparation of Test Solution: Prepare a stock solution of 1-octyl-2-pyrrolidone in n-octanol. The concentration should be low enough to remain in the linear range of the analytical method.
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Partitioning:
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In a centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of water.
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The volume ratio of n-octanol to water should be varied in at least three different experiments (e.g., 2:1, 1:1, 1:2).
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Tightly cap the tubes.
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Equilibration: Place the tubes on a mechanical shaker and agitate at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).
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Phase Separation: Centrifuge the tubes to ensure complete separation of the n-octanol and water phases.
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Analysis:
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Carefully withdraw an aliquot from each phase.
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Determine the concentration of 1-octyl-2-pyrrolidone in both the n-octanol and water phases using a suitable analytical method (e.g., gas chromatography).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_octanol) to the concentration in the aqueous phase (C_water):
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P = C_octanol / C_water
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The result is typically expressed as its base-10 logarithm (logP).
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Determination of Aqueous Solubility
The solubility of a surfactant in water is a key indicator of its performance in aqueous formulations.
Principle: An excess of the surfactant is equilibrated with water at a constant temperature. The concentration of the dissolved surfactant in the aqueous phase is then determined.
Materials:
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1-Octyl-2-pyrrolidone
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Purified water
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Thermostatically controlled shaker bath
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Filtration system (e.g., syringe filters with a pore size of 0.45 µm or less)
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Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
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Equilibration:
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Add an excess amount of 1-octyl-2-pyrrolidone to a known volume of water in a sealed container.
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Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
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Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved liquid indicates that a saturated solution has been formed.
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Sample Preparation:
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Allow the mixture to stand undisturbed at the same temperature to allow for phase separation.
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Carefully withdraw a sample from the aqueous phase, avoiding any undissolved droplets.
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Filter the sample through a syringe filter to remove any suspended micro-droplets.
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-
Analysis:
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Determine the concentration of 1-octyl-2-pyrrolidone in the filtered aqueous solution using a calibrated analytical method.
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Reporting: The aqueous solubility is reported as the concentration of the saturated solution, typically in g/L or mg/mL, at the specified temperature.
Determination of Melting Point
The melting point is a fundamental physical property used for identification and purity assessment. For substances that are liquid at room temperature, this is often referred to as the freezing point.
Principle: The sample is cooled at a controlled rate, and the temperature at which the liquid-to-solid phase transition occurs is observed.
Materials:
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1-Octyl-2-pyrrolidone
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Melting point apparatus or a suitable cooling bath
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Calibrated thermometer or temperature probe
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Small test tube or capillary tube
Procedure:
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Sample Preparation: Place a small amount of the liquid 1-octyl-2-pyrrolidone into a test tube or capillary tube.
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Cooling:
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Place the sample in a cooling bath (e.g., an ice-salt bath or a cryostat).
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Slowly cool the sample while gently stirring with the thermometer or a small stirrer to encourage uniform cooling and prevent supercooling.
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Observation: Observe the sample for the first appearance of solid crystals. The temperature at which crystallization begins and the temperature at which the entire sample solidifies are recorded as the melting point range. For a pure substance, this range should be narrow.
Determination of Boiling Point
The boiling point provides information about the volatility of a substance.
Principle: The sample is heated, and the temperature at which its vapor pressure equals the surrounding atmospheric pressure is determined.
Materials:
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1-Octyl-2-pyrrolidone
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Distillation apparatus (e.g., a small-scale distillation setup)
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Heating mantle or oil bath
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Calibrated thermometer
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Boiling chips
Procedure:
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Apparatus Setup: Assemble a distillation apparatus with a small distilling flask, a condenser, and a collection vessel. Place the thermometer bulb at the level of the side arm leading to the condenser.
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Sample Addition: Add a small volume of 1-octyl-2-pyrrolidone and a few boiling chips to the distilling flask.
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Heating:
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Gently heat the flask.
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Observe the temperature as the liquid begins to boil and the vapor rises to the thermometer bulb.
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Measurement: Record the temperature at which the vapor temperature remains constant while the liquid is distilling. This constant temperature is the boiling point at the measured atmospheric pressure. If the determination is not performed at standard atmospheric pressure, a pressure correction may be necessary.
Mechanism of Action as a Skin Penetration Enhancer
Caprylyl pyrrolidone is recognized for its ability to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. Its mechanism of action is primarily attributed to the disruption of the highly organized lipid bilayer structure of the stratum corneum.
Caption: Mechanism of skin penetration enhancement by Caprylyl Pyrrolidone.
The diagram illustrates that caprylyl pyrrolidone molecules intercalate into the lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the lipid chains, leading to an increase in the fluidity of the lipid matrix. Consequently, the barrier function of the stratum corneum is temporarily and reversibly reduced, creating pathways for the enhanced diffusion of API molecules into the deeper layers of the skin.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of caprylyl pyrrolidone (1-octyl-2-pyrrolidone), complete with standardized experimental protocols for their determination. The data and methodologies presented are intended to serve as a valuable resource for researchers and formulation scientists. Furthermore, the elucidation of its mechanism as a skin penetration enhancer offers insights into its application in transdermal drug delivery systems. A comprehensive understanding of these fundamental characteristics is paramount for the effective and innovative application of caprylyl pyrrolidone in scientific research and product development.
